3,4,5-Trifluoroaniline

Vue d'ensemble

Description

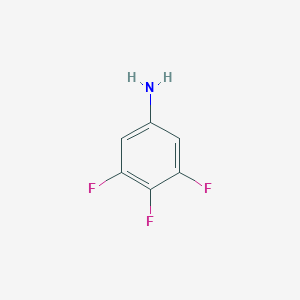

3,4,5-Trifluoroaniline (CAS 163733-96-8) is a fluorinated aniline derivative with the molecular formula C₆H₄F₃N and a molecular weight of 147.10 g/mol. It features three fluorine atoms at the 3-, 4-, and 5-positions of the benzene ring, rendering it electron-deficient compared to non-fluorinated anilines . This compound is widely utilized in organic synthesis, pharmaceuticals, and materials science, including:

- Drug discovery: As a key intermediate in synthesizing hepatitis B virus (HBV) capsid assembly modulators .

- OLEDs: Functionalizing single-walled carbon nanotubes (SWCNTs) to generate organic color centers with distinct fluorescence .

- Perovskite materials: Enhancing luminance and efficiency in quasi-2D perovskite films for optoelectronic applications .

Physicochemical properties include a melting point of 61–64°C, high purity (>98%), and a crystalline appearance (grey/purple crystals) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroaniline can be synthesized from pentafluoroacetanilide through catalytic hydrodefluorination. Another method involves the synthesis from 5-bromo-1,2,3-trifluorobenzene .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the removal of fluorine atoms and achieve the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at specific positions. Fluorine atoms can be replaced under controlled conditions:

-

Fluorine at the ortho position to the amino group is selectively reduced during hydrodefluorination .

-

Bromination occurs at the remaining unsubstituted positions (1 and 6) due to steric and electronic effects .

Alkylation and Arylation

The amino group participates in alkylation and cross-coupling reactions:

-

Alkylation enhances steric bulk, modifying biological activity.

-

Cross-coupling reactions expand π-conjugation for optoelectronic applications .

Diazotization and Functionalization

The amino group forms diazonium salts, enabling diverse transformations:

-

Diazonium intermediates enable covalent bonding to carbon nanotubes, altering electronic properties .

-

Perovskite films derived from this compound show enhanced electroluminescence .

Acid-Base Reactions

The amino group reacts with acids to form salts, improving solubility:

| Reaction | Acid | Product | Use Case |

|---|---|---|---|

| Salt Formation | HCl or H₂SO₄ | 3,4,5-Trifluoroanilinium chloride | Purification or storage |

Coordination Chemistry

The amino group acts as a ligand in metal complexes:

| Complex Type | Metal | Application | Source |

|---|---|---|---|

| Nickel Catalysts | Ni(Phen)₂Cl₂ | Hydrodefluorination catalysis |

Comparative Reactivity of Fluorine Substituents

The positions of fluorine atoms influence reaction pathways:

| Position Relative to NH₂ | Reactivity | Example |

|---|---|---|

| Ortho (C3, C5) | Susceptible to NAS | Hydrodefluorination at C3/C5 |

| Para (C4) | Less reactive | Retained in most substitution reactions |

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3,4,5-Trifluoroaniline is prominently utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a role in the development of drugs targeting neurological disorders. Research has shown that its derivatives can enhance the efficacy of treatments by modifying biological activity through fluorination, which affects the pharmacokinetics and bioavailability of the drugs .

Case Study:

A study highlighted the use of this compound in synthesizing substituted pyrido[3,2-d]pyrimidines, which demonstrated potential as therapeutic agents. The compound was treated with lithium diisopropylamide (LDA) to generate a more reactive nitrogen anion for subsequent reactions .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in formulating herbicides and fungicides. Its fluorinated structure enhances the stability and efficacy of these agrochemicals, leading to improved crop protection and yield .

Data Table: Agrochemical Applications

| Application Type | Example Compounds | Benefits |

|---|---|---|

| Herbicides | Fluorinated herbicides | Enhanced efficacy against resistant strains |

| Fungicides | Fluorinated fungicides | Increased stability under environmental stress |

Material Science

Production of Specialty Polymers:

The compound is used in developing specialty polymers and coatings that exhibit improved thermal and chemical resistance. Its incorporation into polymer matrices enhances mechanical properties and durability .

Case Study:

Research into fluorinated polybenzoxazines indicated that incorporating this compound could lead to advanced phenolic resins suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods:

this compound acts as a reagent in various analytical techniques. It aids in detecting and quantifying other compounds within complex mixtures due to its unique spectral properties .

Example Applications:

- Used as a derivatizing agent for amines in chromatography.

- Employed in spectrophotometric methods for quantitative analysis.

Research in Organic Synthesis

Facilitating New Synthetic Pathways:

This compound is valuable in organic synthesis research due to its ability to participate in electrophilic aromatic substitution reactions. It allows chemists to explore novel compounds with potential applications across multiple fields .

Data Table: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Electrophilic Substitution | Reacts with various electrophiles | Diverse product formation |

| Coupling Reactions | Forms new carbon-carbon bonds | Synthesis of complex molecules |

Mécanisme D'action

The mechanism of action of 3,4,5-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s electron-deficient nature, allowing it to form strong interactions with electron-rich sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

The position of fluorine substituents significantly influences reactivity, biological activity, and physicochemical properties. Key comparisons include:

Key Observations :

- Electron-Deficient Nature : this compound’s symmetrical fluorine substitution enhances electron-withdrawing effects, making it less nucleophilic than isomers like 2,4,5- or 2,3,4-trifluoroaniline .

- Crystal Packing : 2,4,6-Trifluoroaniline forms hydrogen-bonded layers (N–H···F interactions), while this compound’s symmetry may limit such interactions .

Key Findings :

Activité Biologique

3,4,5-Trifluoroaniline (CAS Number: 163733-96-8) is a fluorinated aromatic amine that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, and applications in various fields, supported by case studies and research findings.

This compound is characterized by the following properties:

- Chemical Formula : C₆H₄F₃N

- Molecular Weight : 147.10 g/mol

- Appearance : Pale brown crystalline powder

- Melting Point : Approximately 33 °C

- Flash Point : 57 °C

The presence of three fluorine atoms at the 3-, 4-, and 5-positions of the aniline ring significantly influences its reactivity and biological activity, enhancing stability compared to non-fluorinated analogs .

Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial properties. For instance, a study highlighted its potential in inhibiting specific microbial growth, suggesting its utility in pharmaceutical applications.

Enzyme Inhibition

The compound has been studied for its interaction with cytochrome P450 enzymes. Specifically, it has been shown to selectively inhibit Cytochrome P450 2E1 and 2A6 in human liver microsomes. This inhibition can affect the metabolic activation of various compounds, including carcinogens like dimethylnitrosamine .

Case Studies

-

Synthesis of Antiviral Agents :

A study explored the synthesis of capsid assembly modulators from this compound that inhibit the replication of the hepatitis B virus. The compound's unique structure allowed for the development of novel antiviral agents with improved efficacy . -

Drug Discovery Applications :

The compound serves as a building block in drug synthesis. Its ability to participate in diverse reactions makes it a valuable precursor for developing pharmaceuticals targeting various diseases .

The biological activity of this compound is attributed to its ability to interact with biological molecules through:

- Nucleophilic Substitution : The amino group (-NH₂) can act as a nucleophile in various chemical reactions.

- Receptor Binding : It may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects or toxicity.

Research Findings

Several studies have investigated the biological implications of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3,4,5-Trifluoroaniline, and how is purity validated?

- Methodological Answer : The compound is synthesized via catalytic hydrodefluorination of pentafluoroacetanilide using palladium-based catalysts under hydrogen gas . Purity is validated through gas chromatography (GC, ≥98% purity) and melting point analysis (61–64°C), with deviations indicating impurities . Structural confirmation employs SMILES strings (Nc1cc(F)c(F)c(F)c1) and InChI identifiers .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- GC : Quantifies purity (≥98%) and detects volatile impurities .

- Melting Point Analysis : Verifies consistency with literature values (58–65°C) .

- Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) confirm functional groups and fluorine positioning .

- Mass Spectrometry : Validates molecular weight (147.1 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as a skin and eye irritant (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation .

Advanced Research Questions

Q. How do computational methods (e.g., G3MP2B3) compare with experimental data in predicting thermochemical properties of fluoroanilines?

- Methodological Answer : For fluoroaniline isomers, G3MP2B3 and BP86/6-31+G(d) computations show <3 kJ·mol⁻¹ deviation from experimental enthalpies of formation derived from combustion calorimetry and sublimation/vaporization studies. Discrepancies (e.g., −7.0 kJ·mol⁻¹ for pentafluoroaniline) highlight the need for hybrid validation .

Q. How does fluorine substitution influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine enhances electrophilicity, facilitating C–N bond activation. In iron-catalyzed hydrosilylation, electron-deficient anilines (e.g., 2,4,6-trifluoroaniline) yield pyrrolidines (57% yield), suggesting this compound’s potential in analogous reactions .

Q. What role does this compound play in modulating cytotoxicity during drug candidate optimization?

- Methodological Answer : Replacing 3-chloro-4-fluoroaniline with this compound in a lead compound reduced cytotoxicity (EC50 = 0.19 µM → 0.13 µM) while maintaining potency, attributed to altered electronic and steric profiles . This underscores its utility in structure-activity relationship (SAR) studies.

Q. What challenges arise in synthesizing indole derivatives from this compound, and how are they addressed?

- Methodological Answer : While 2,4,5-trifluoroaniline faced challenges in Fischer indole synthesis, this compound’s symmetric fluorine distribution may improve regioselectivity. Optimizing reaction conditions (e.g., acid catalysts, temperature) and leveraging computational docking for transition-state analysis can mitigate side reactions .

Propriétés

IUPAC Name |

3,4,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369320 | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163733-96-8 | |

| Record name | 3,4,5-Trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.